4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide
Overview
Description
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide is a complex organic compound that features a benzamide core substituted with a 4-methyl group and a 3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide typically involves multiple steps:
Formation of the 2,5,6-trichloropyrimidine intermediate: This can be achieved by chlorination of pyrimidine using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2).
Amination of the trichloropyrimidine: The 2,5,6-trichloropyrimidine is then reacted with an appropriate aniline derivative to introduce the amino group at the 4-position.
Coupling with 4-methylbenzoic acid: The final step involves coupling the aminated intermediate with 4-methylbenzoic acid or its derivatives under conditions that facilitate amide bond formation, such as using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide can undergo various chemical reactions, including:
Substitution reactions: The trichloropyrimidine moiety can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid, HCl) or basic conditions (e.g., sodium hydroxide, NaOH) can facilitate hydrolysis.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, hydrolysis would yield 4-methylbenzoic acid and the corresponding amine derivative.
Scientific Research Applications
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions between small molecules and biological targets, providing insights into mechanisms of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trichloropyrimidine moiety can form hydrogen bonds and other interactions with active sites, potentially inhibiting or modulating the activity of the target. The benzamide core can also contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-methyl-N-[3-(pyrimidin-4-ylamino)phenyl]benzamide: Lacks the trichloro substitution, which may affect its reactivity and binding properties.
N-[3-(2,5,6-trichloropyrimidin-4-yl)phenyl]benzamide: Lacks the 4-methyl group, which may influence its steric and electronic properties.
Uniqueness
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide is unique due to the presence of both the 4-methyl group and the trichloropyrimidine moiety. These structural features can enhance its binding affinity, specificity, and reactivity compared to similar compounds.
Properties
IUPAC Name |
4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl3N4O/c1-10-5-7-11(8-6-10)17(26)23-13-4-2-3-12(9-13)22-16-14(19)15(20)24-18(21)25-16/h2-9H,1H3,(H,23,26)(H,22,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFGBWWAKUBOYDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)NC3=C(C(=NC(=N3)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379244 | |
Record name | 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
407.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
244278-38-4 | |
Record name | 4-methyl-N-[3-[(2,5,6-trichloropyrimidin-4-yl)amino]phenyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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